![molecular formula C9H8N2O3 B180540 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid CAS No. 17288-33-4](/img/structure/B180540.png)
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Overview
Description
“5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid” is a chemical compound that has been studied for its potential activities against FGFR1, 2, and 3 . It is part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, involves a structure-based design strategy . The 1H-pyrrolo[2,3-b]pyridine motif is kept as a hinge binder in the quest for a novel and concise chemotype of FGFR inhibitors .
Molecular Structure Analysis
The molecular structure of “this compound” is part of the 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have shown potent activities against FGFR1, 2, and 3 .
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives : The compound is used as a synthon for fused heterocycles, specifically in the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through oxidation of tosylhydrazones with lead tetraacetate (H. A. A. El-Nabi, 2004).
Oxygen Reactions and Synthesis of Substituted Pyrroles : It reacts with singlet oxygen to yield peroxidic intermediates, which further undergo coupling with nucleophiles to yield 5-substituted pyrroles, serving as precursors of prodigiosin (H. Wasserman et al., 2004).
Preparation of Tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acids : The compound is involved in the three-component condensation for preparing Tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids, employing regioselective decarboxylation of 3-aminopyrrole-2,4-dicarboxylic acid (B. Lichitsky et al., 2010).
Development of Organometallic Complexes as Anticancer Agents : It forms the basis for synthesizing organometallic complexes with potential cyclin-dependent kinase (Cdk) inhibitory activity, indicating its use in developing anticancer agents (I. Stepanenko et al., 2011).
Oxidation Reactions and Synthetic Applications : It is used in the oxidation of t-butyl pyrrole-2-carboxylates with o-chloranil, leading to the synthesis of various types of functionalized pyrrolinone derivatives (R. Sakata et al., 2010).
Synthesis of Marine Natural Products : It's involved in the synthesis of marine natural products like (2S,5S)-pyrrolidine-2,5-dicarboxylic acid, showcasing its role in the synthesis of complex organic molecules (G. Sunilkumar et al., 2003).
Fe(II)-Catalyzed Isomerization : The compound participates in Fe(II)-catalyzed isomerization of 4-vinylisoxazoles into pyrroles, showing its versatility in catalysis and chemical transformations (E. Galenko et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by the FGF–FGFR axis, which includes signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of these pathways .
Pharmacokinetics
It is noted that a compound with a low molecular weight, such as this one, would be an appealing lead compound, which suggests it may have favorable adme properties .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cells .
Biochemical Analysis
Biochemical Properties
It has been reported that pyrrolo[2,3-b]pyridine derivatives have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors , making 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid a potential candidate for cancer therapy.
Cellular Effects
In vitro studies have shown that pyrrolo[2,3-b]pyridine derivatives can inhibit cell proliferation and induce apoptosis in breast cancer cells . They also significantly inhibit the migration and invasion of these cells
Molecular Mechanism
It is suggested that pyrrolo[2,3-b]pyridine derivatives exert their effects by inhibiting FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
properties
IUPAC Name |
5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-2-5-6(11-8)4-7(10-5)9(12)13/h2-4,10H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRTVRRVFGHABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590495 | |
| Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17288-33-4 | |
| Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Q & A
Q1: What is significant about the reported synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid?
A1: The research paper focuses on a novel synthetic route for this compound. The authors highlight that their method offers several advantages over potential previous methods, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

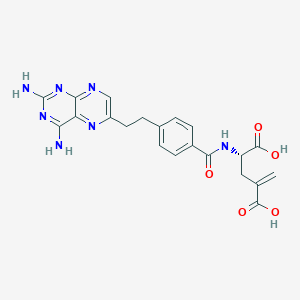


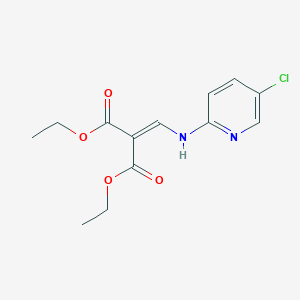
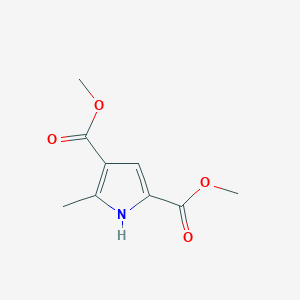
![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B180468.png)




![2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B180478.png)
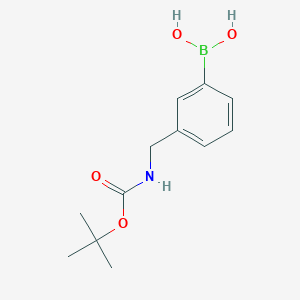
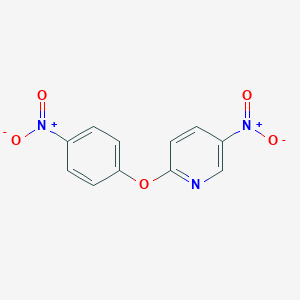
![(4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B180487.png)